4-Tert-Butylphenol;Ethan-1,2-diol;2-Hydroxyessigsäure

Übersicht

Beschreibung

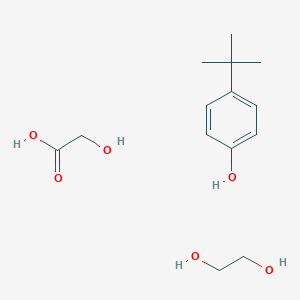

The compound “4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid” is a combination of three distinct chemical entities: 4-Tert-butylphenol, ethane-1,2-diol, and 2-hydroxyacetic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

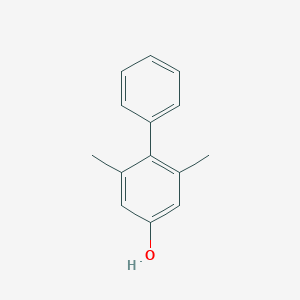

4-Tert-butylphenol

4-Tert-butylphenol is widely used in the polymer industry. It is a key reagent in the production of epoxy resins and curing agents, as well as polycarbonate resins . It is also used in the synthesis of calixarenes and as a plasticizer . Additionally, it is employed in kinetic studies of hydroxylation reactions .

Ethane-1,2-diol

Ethane-1,2-diol is primarily used as an antifreeze in automotive applications due to its ability to lower the freezing point of water . It is also a crucial raw material in the manufacture of polyester fibers and resins . In the medical field, it is used as a solvent in pharmaceuticals .

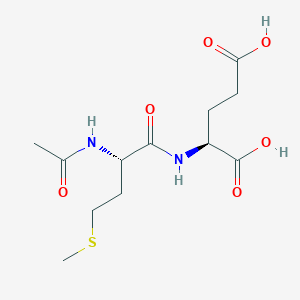

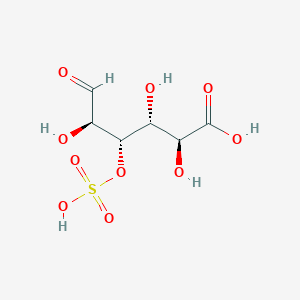

2-Hydroxyacetic acid

2-Hydroxyacetic acid is extensively used in the cosmetic industry, particularly in skin-care products due to its exfoliating properties . It is also used in the production of polyglycolic acid, which is employed in medical sutures . Additionally, it serves as a reagent in organic synthesis .

Vorbereitungsmethoden

4-Tert-butylphenol

4-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene. This reaction typically produces 2-tert-butylphenol as a major side product. Additionally, it can be produced via diverse transalkylation reactions .

Ethane-1,2-diol

Ethane-1,2-diol, also known as ethylene glycol, is primarily produced from ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol. This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures . Another method involves the oxidation of ethene with basic potassium permanganate .

2-Hydroxyacetic acid

Another method involves the catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde) .

Analyse Chemischer Reaktionen

4-Tert-butylphenol

4-Tert-butylphenol undergoes various chemical reactions:

Hydrogenation: This reaction converts 4-tert-butylphenol to trans-4-tert-butylcyclohexanol.

Condensation with formaldehyde: This reaction produces calixarenes.

Reaction with epichlorohydrin and sodium hydroxide: This forms glycidyl ether, which is used in epoxy resin chemistry.

Ethane-1,2-diol

Ethane-1,2-diol participates in several reactions:

Oxidation: Ethane-1,2-diol can be oxidized to oxalic acid or glycolic acid.

Esterification: It reacts with carboxylic acids to form esters.

Polymerization: It is used in the production of polyesters.

2-Hydroxyacetic acid

2-Hydroxyacetic acid undergoes the following reactions:

Esterification: It reacts with alcohols to form esters.

Oxidation: It can be oxidized to glyoxylic acid.

Polymerization: It is used in the production of polyglycolic acid.

Wirkmechanismus

4-Tert-butylphenol

4-Tert-butylphenol acts as a phenolic antioxidant, stabilizing free radicals and preventing oxidative degradation of polymers . It also interacts with enzymes such as tyrosinase, leading to hydroxylation reactions .

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects primarily through its physical properties, such as lowering the freezing point of water. It also acts as a solvent, facilitating the dissolution of various compounds .

2-Hydroxyacetic acid

2-Hydroxyacetic acid functions as an exfoliant by breaking down the bonds between dead skin cells, promoting their removal . It also acts as a precursor in the synthesis of polyglycolic acid, which is used in biodegradable medical devices .

Vergleich Mit ähnlichen Verbindungen

4-Tert-butylphenol

Similar compounds include 2-tert-butylphenol and 3-tert-butylphenol. Unlike 4-tert-butylphenol, these isomers have different positions of the tert-butyl group on the phenol ring, leading to variations in their chemical reactivity and applications .

Ethane-1,2-diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol has a lower molecular weight and different physical properties compared to these glycols, making it more suitable for certain applications such as antifreeze .

2-Hydroxyacetic acid

Similar compounds include lactic acid and citric acid. 2-Hydroxyacetic acid is unique due to its smaller molecular size and stronger acidity, which enhances its exfoliating properties in cosmetic applications .

Eigenschaften

IUPAC Name |

4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.C2H4O3.C2H6O2/c1-10(2,3)8-4-6-9(11)7-5-8;3-1-2(4)5;3-1-2-4/h4-7,11H,1-3H3;3H,1H2,(H,4,5);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGSUPHYBVNDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583772 | |

| Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104909-82-2 | |

| Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycolic acid ethoxylate 4-tert-butylphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.